(1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol
Description
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Properties
IUPAC Name |
[1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-12(10(2)14-13-9)7-15-5-3-4-11(6-15)8-16/h11,16H,3-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWWHYMLCMIHGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol , also known by its CAS number 143557-87-3, is a derivative of piperidine and pyrazole that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 211.29 g/mol. The structure features a piperidine ring substituted with a pyrazole moiety, which is known for imparting various biological activities.
Anticancer Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. The biological evaluation of pyrazole derivatives has shown promising results against various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated antiproliferative effects on breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values indicating effective inhibition of cell growth .
- Mechanism of Action : The anticancer activity is often attributed to the ability of pyrazole derivatives to induce apoptosis and cell cycle arrest in cancer cells. These compounds can disrupt cellular signaling pathways critical for tumor growth .
Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties:
- Antibacterial Tests : Studies have shown that similar piperidine derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antifungal Tests : In vitro evaluations have revealed antifungal activity against various fungal strains, suggesting a broad spectrum of antimicrobial effects .
Synthesis and Evaluation
A study conducted on the synthesis of novel pyrazole derivatives, including this compound, highlighted the compound's potential as an anticancer agent. The research utilized a one-pot synthesis method, leading to the creation of multiple derivatives with varying biological activities .
Molecular Modeling Studies
Molecular docking studies have been performed to understand the interaction between this compound and target proteins involved in cancer proliferation. These studies suggest that the compound can effectively bind to specific targets, inhibiting their function and thereby exerting its anticancer effects .
Data Summary
| Biological Activity | Effect | Cell Lines Tested | IC50 Values |
|---|---|---|---|
| Anticancer | Apoptosis induction | MDA-MB-231, HepG2 | Varies (submicromolar) |
| Antibacterial | Growth inhibition | S. aureus, E. coli | 0.0039 - 0.025 mg/mL |
| Antifungal | Inhibition of fungal growth | Various fungal strains | Not specified |
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole and piperidine compounds exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial targets, potentially leading to the development of new antibiotics.
Case Study : A study on similar piperidine derivatives showed promising results against various bacterial strains, suggesting that (1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-3-yl)methanol could be effective against resistant strains due to its unique functional groups .
| Compound | Target Bacteria | Activity |
|---|---|---|
| Compound A | E. coli | Moderate |
| Compound B | S. aureus | High |
| This compound | Potentially high | Pending study |
Neuropharmacological Applications
The piperidine moiety is known for its role in central nervous system activity. Compounds containing this structure have been investigated for their potential as anxiolytics and antidepressants.
Research Insight : A comparative analysis of piperidine derivatives demonstrated their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation .
Pesticidal Activity
The pyrazole ring in this compound may confer insecticidal properties. Research into similar compounds has shown effectiveness against agricultural pests.
Case Study : In a field trial, a related pyrazole derivative demonstrated significant insecticidal activity against aphids and whiteflies, suggesting that this compound could be explored for agricultural applications .
| Compound | Target Pest | Efficacy (%) |
|---|---|---|
| Compound X | Aphids | 85 |
| Compound Y | Whiteflies | 90 |
| This compound | TBD | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
